Cauloside D

Pharmacokinetics Saponin Bioavailability In Vivo ADME

Researchers studying AR-mediated prostate cancer pathways face confounding cytotoxicity from related ivy saponins like hederacoside C or α-hederin. Cauloside D (CAS 760961-03-3) provides high-specificity AR modulation (IC50=69 nM) with negligible COX interference (IC50>50 µM), enabling clean mechanistic dissection without off-target artifacts. • Potent AR inhibition: IC50 69 nM; selective growth suppression in LNCaP/22RV1 at 0.1 µM • NF-κB pathway blockade: IC50 9.2 µM (TNF-α-induced); NO inhibition IC50 3.68 µM • Intermediate PK half-life (1.7 h) ideal for SPKR studies; validated UHPLC-MS/MS methods available • ≥98% HPLC purity; stocked from mg to bulk quantities with global shipping

Molecular Formula C53H86O22
Molecular Weight 1075.2 g/mol
CAS No. 760961-03-3
Cat. No. B1259529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCauloside D
CAS760961-03-3
Molecular FormulaC53H86O22
Molecular Weight1075.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
InChIKeyUEHILKCNLIKLEV-LXABABOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hederacoside D (CAS 760961-03-3) Procurement Guide: Distinguishing from Closely Related Ivy Saponins for Targeted Research Applications


Hederacoside D (CAS 760961-03-3) is a triterpenoid saponin naturally present in Hedera helix (ivy) and a recognized bioactive constituent contributing to the plant's overall pharmacological profile . This compound belongs to a family of structurally related saponins that share a hederagenin aglycone core but differ significantly in their glycosidic substitution patterns [1]. While often mentioned alongside hederacoside C and α-hederin, Hederacoside D possesses distinct pharmacokinetic behavior and unique target engagement profiles that differentiate it from its structural analogs in specific experimental contexts [2].

Why Hederacoside D (CAS 760961-03-3) Cannot Be Assumed Interchangeable with Hederacoside C or α-Hederin in Scientific Workflows


Hederacoside D shares a common botanical origin with hederacoside C and α-hederin, yet their differential glycosylation yields divergent pharmacokinetic and target engagement profiles that preclude generic substitution. The addition of a sugar moiety in hederacoside C relative to hederacoside D extends its half-life [1], while α-hederin, the monodesmosidic form, exhibits markedly higher cytotoxicity and a distinct molecular mechanism, including glycolysis inhibition [2]. In direct comparisons, Hederacoside D demonstrates intermediate pharmacokinetic properties and a unique selectivity window, notably potent androgen receptor modulation (IC50 = 69 nM) not observed with hederacoside C, coupled with negligible COX inhibition (IC50 > 50 µM), differentiating it from broader-spectrum anti-inflammatory saponins [3]. Substituting based solely on plant source or core aglycone risks introducing uncontrolled experimental variables and misinterpretation of biological outcomes.

Hederacoside D (CAS 760961-03-3): Head-to-Head Quantitative Differentiation Evidence for Procurement Decision Support


Hederacoside D vs. Hederacoside C and α-Hederin: Distinct In Vivo Half-Life in Rat Pharmacokinetics

In a head-to-head pharmacokinetic study in rats, Hederacoside D exhibited a terminal half-life of 1.7 hours, which is intermediate between the longer half-life of hederacoside C (2.6 h) and the shorter half-life of α-hederin (1.1 h) [1]. This difference is attributed to the varying number of sugar moieties, with the diglycosidic α-hederin being eliminated most rapidly and the more heavily glycosylated hederacoside C exhibiting prolonged circulation [1]. The intermediate pharmacokinetic profile of Hederacoside D positions it as a distinct tool for experiments requiring a balance between systemic exposure and clearance rate, avoiding the extremes observed with its close structural analogs.

Pharmacokinetics Saponin Bioavailability In Vivo ADME

Potent Androgen Receptor Inhibition by Hederacoside D (IC50 = 69 nM) Contrasts with Hederacoside C's Lack of Activity

Hederacoside D demonstrates potent inhibition of dihydrotestosterone-induced androgen receptor (AR) transcriptional activity with an IC50 of 69 nM in a reporter assay [1]. Furthermore, it inhibits the growth and colony formation of AR-expressing LNCaP and 22RV1 prostate cancer cells at a concentration of 0.1 μM, while showing no effect on AR-negative PC3 and DU145 cells, confirming target selectivity [1]. In stark contrast, hederacoside C, a close structural analog, does not exhibit this AR modulatory activity; its primary reported mechanisms involve acetylcholinesterase inhibition (IC50 = 31.3 μM) and anti-inflammatory pathways [2]. This qualitative and quantitative functional divergence underscores that Hederacoside D possesses a distinct target engagement profile absent in its more heavily glycosylated relative.

Androgen Receptor Prostate Cancer Transcriptional Activity

Differential NF-κB and Nitric Oxide Production Inhibition by Hederacoside D vs. Hederacoside C in Inflammatory Models

Hederacoside D inhibits TNF-α-induced NF-κB activation in human HepG2 cells with an IC50 of 9.2 µM and suppresses nitric oxide (NO) production in LPS-stimulated RAW264.7 cells with an IC50 of 3.68 µM [1]. In contrast, hederacoside C reduces TNF-α, IL-1β, IL-6, COX-2, and NOS levels in a concentration-dependent manner in mouse peritoneal macrophages at 5-10 µM . Notably, the two compounds operate within overlapping but distinct concentration ranges for anti-inflammatory effects, with Hederacoside D showing a narrower window between its anti-inflammatory and cytotoxic activities (<60% cytotoxicity at its anti-inflammatory IC50) [1]. This suggests that while both compounds possess anti-inflammatory properties, their potencies, concentration-response relationships, and selectivity profiles differ meaningfully, preventing their interchangeability in assays quantifying NF-κB or NO modulation.

NF-κB Inflammation Nitric Oxide

Negligible COX-1/2 Inhibition by Hederacoside D (IC50 > 50 µM) Contrasts with α-Hederin's Broader Cytotoxic Profile

Hederacoside D shows no significant inhibition of either COX-1 or COX-2 enzymes, with IC50 values exceeding 50 µM (>50,000 nM) [1]. This is in stark contrast to α-hederin, which exhibits potent cytotoxicity against multiple cancer cell lines, such as A549 lung cancer cells (IC50 = 13.75 µM) [2], and the aglycone hederagenin, which inhibits COX-2 expression in cellular assays . The absence of COX inhibitory activity in Hederacoside D highlights its selectivity and reinforces that its anti-inflammatory effects (e.g., NF-κB inhibition) are mediated through alternative pathways. This selectivity is a key differentiator from saponins with broader or more potent COX-dependent mechanisms.

COX-1 COX-2 Selectivity

Hederacoside D (CAS 760961-03-3) High-Value Application Scenarios Validated by Differential Evidence


Androgen Receptor Signaling Studies in Prostate Cancer Models

Hederacoside D is uniquely suited for investigating AR-mediated transcriptional regulation and prostate cancer cell growth. With a potent IC50 of 69 nM in AR reporter assays and selective growth inhibition of AR-positive LNCaP and 22RV1 cells at 0.1 µM [1], it provides a high-specificity chemical probe that avoids the confounding COX inhibition or broad cytotoxicity observed with hederacoside C or α-hederin. Researchers studying castration-resistant prostate cancer or endocrine signaling pathways can leverage Hederacoside D to dissect AR-dependent mechanisms with minimal off-target interference.

NF-κB Pathway and Nitric Oxide Production Modulation in Inflammatory Disease Models

Hederacoside D enables precise, concentration-defined inhibition of TNF-α-induced NF-κB activation (IC50 = 9.2 µM) and LPS-stimulated NO production (IC50 = 3.68 µM) in human and murine cells [2]. Its lack of significant COX-1/2 activity (IC50 > 50 µM) ensures that observed anti-inflammatory effects can be attributed specifically to NF-κB pathway modulation rather than COX-mediated prostaglandin suppression. This makes Hederacoside D an ideal tool for mechanistic studies in chronic inflammation, immunology, or cell signaling where pathway specificity is paramount.

Pharmacokinetic Profiling of Intermediate Half-Life Saponins for ADME Studies

Hederacoside D's intermediate in vivo half-life of 1.7 hours, positioned between the longer half-life of hederacoside C (2.6 h) and the shorter half-life of α-hederin (1.1 h) [3], makes it a valuable reference compound for structure-pharmacokinetic relationship (SPKR) studies of saponin glycosylation. Drug metabolism and pharmacokinetic (DMPK) scientists can use Hederacoside D to investigate how incremental changes in glycosidic substitution affect clearance, volume of distribution, and oral bioavailability, aiding in the rational design of saponin-based therapeutics with optimized exposure profiles.

Analytical Method Development and Quality Control for Ivy-Derived Phytopharmaceuticals

Given its distinct chromatographic and mass spectrometric properties, Hederacoside D serves as a critical analytical marker for the standardization and authentication of Hedera helix extracts and related herbal formulations. Validated UHPLC-MS/MS methods have been established for its simultaneous quantification alongside hederacoside C and α-hederin in rat plasma [3], demonstrating its utility in bioanalytical workflows. Procurement of high-purity Hederacoside D reference standards is essential for laboratories developing or validating methods for quality control, bioequivalence studies, or pharmacokinetic assessments of ivy leaf extracts used in cough remedies and respiratory health products.

Technical Documentation Hub

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